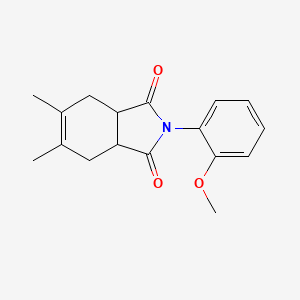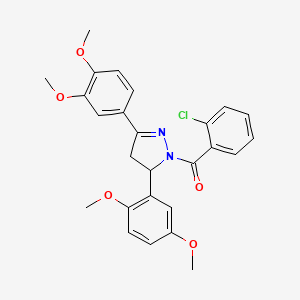![molecular formula C23H24N4O3 B11644372 5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)
5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-氧代-5-[4-(4-苯基喹唑啉-2-基)哌嗪-1-基]戊酸: 是一种复杂的有机化合物,其结构包含一个与哌嗪环相连的喹唑啉部分,而哌嗪环进一步连接到一个戊酸链。
准备方法
合成路线和反应条件
5-氧代-5-[4-(4-苯基喹唑啉-2-基)哌嗪-1-基]戊酸的合成通常涉及多个步骤:
喹唑啉部分的形成: 喹唑啉环可以通过邻氨基苯甲酸与甲酰胺的缩合反应,然后进行环化反应合成。
哌嗪衍生物化: 在受控条件下,通过使喹唑啉衍生物与哌嗪反应引入哌嗪环。
与戊酸连接: 最后一步是将哌嗪衍生物与戊酸衍生物偶联,通常使用偶联剂,如EDCI (1-乙基-3-(3-二甲氨基丙基)碳二亚胺)和DMAP (4-二甲氨基吡啶)。
工业生产方法
该化合物的工业生产可能会涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用自动化合成设备、连续流动反应器和严格的纯化工艺,如重结晶和色谱法。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在苯基和喹唑啉部分。
还原: 还原反应可以靶向喹唑啉环,可能将其转化为二氢喹唑啉衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用硼氢化钠 (NaBH₄) 和氢化锂铝 (LiAlH₄) 等还原剂。
取代: 在碱性条件下,可以使用烷基卤化物和酰氯等亲核试剂。
主要产物
氧化: 产物可能包括喹唑啉 N-氧化物和苯基酮。
还原: 产物可能包括二氢喹唑啉衍生物。
取代: 产物可能包括各种取代的哌嗪衍生物。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的结构单元。其独特的结构允许进行多种化学修饰,使其在合成有机化学中具有价值。
生物学
在生物学研究中,5-氧代-5-[4-(4-苯基喹唑啉-2-基)哌嗪-1-基]戊酸可以用于研究喹唑啉衍生物与生物靶标的相互作用。它可以作为探针来研究酶抑制和受体结合。
医药
在医学上,该化合物作为开发新药的先导化合物具有潜力。喹唑啉衍生物以其抗癌、抗病毒和抗菌特性而闻名,这表明该化合物可以用于类似的治疗应用。
工业
在工业领域,该化合物可用于开发具有特定特性的新材料,例如聚合物和涂层。
作用机制
5-氧代-5-[4-(4-苯基喹唑啉-2-基)哌嗪-1-基]戊酸的作用机制可能与其与特定分子靶标(如酶和受体)相互作用的能力有关。已知喹唑啉部分会抑制酪氨酸激酶,酪氨酸激酶在细胞信号通路中起着至关重要的作用。通过抑制这些酶,该化合物可以干扰细胞增殖和存活,使其成为潜在的抗癌药物。
相似化合物的比较
类似化合物
- 5-氧代-5-[4-(2,3,4-三甲氧基苄基)哌嗪-1-基]戊酸
- 5-氧代-5-[4-(4-异丙基苯磺酰基)哌嗪-1-基]戊酸
独特性
与类似化合物相比,5-氧代-5-[4-(4-苯基喹唑啉-2-基)哌嗪-1-基]戊酸由于存在喹唑啉部分而具有独特性。这种结构特征赋予了独特的生物活性,特别是在抑制酪氨酸激酶方面,这在其他相关化合物中并不常见。
属性
分子式 |
C23H24N4O3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
5-oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid |
InChI |
InChI=1S/C23H24N4O3/c28-20(11-6-12-21(29)30)26-13-15-27(16-14-26)23-24-19-10-5-4-9-18(19)22(25-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,29,30) |
InChI 键 |
PMHKLKSBKHHXCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-Methyl-2-(propan-2-YL)phenoxy]-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11644289.png)
![Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11644305.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644312.png)
![7-methyl-N-(4-methylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11644319.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B11644332.png)

![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)
![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)


![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)
![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
